6-Fluoro-1H-benzimidazol-5-amine;dihydrochloride

Medicinal Chemistry Chemical Biology Formulation Development

6-Fluoro-1H-benzimidazol-5-amine;dihydrochloride (CAS 2309454-01-9) is a dihydrochloride salt form of a fluorinated benzimidazole amine. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and the strategic placement of a fluorine atom at the 6-position is a key structural feature that can modulate physicochemical and biological properties.

Molecular Formula C7H8Cl2FN3
Molecular Weight 224.06
CAS No. 2309454-01-9
Cat. No. B2635180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-1H-benzimidazol-5-amine;dihydrochloride
CAS2309454-01-9
Molecular FormulaC7H8Cl2FN3
Molecular Weight224.06
Structural Identifiers
SMILESC1=C(C(=CC2=C1N=CN2)F)N.Cl.Cl
InChIInChI=1S/C7H6FN3.2ClH/c8-4-1-6-7(2-5(4)9)11-3-10-6;;/h1-3H,9H2,(H,10,11);2*1H
InChIKeyZBBCTQPCKMHVES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Fluoro-1H-benzimidazol-5-amine Dihydrochloride: Core Chemical and Procurement Specifications


6-Fluoro-1H-benzimidazol-5-amine;dihydrochloride (CAS 2309454-01-9) is a dihydrochloride salt form of a fluorinated benzimidazole amine. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and the strategic placement of a fluorine atom at the 6-position is a key structural feature that can modulate physicochemical and biological properties . This specific compound is supplied as a dihydrochloride salt, which is a critical detail for procurement, as it differs fundamentally in handling and application from its free base form (CAS 118134-21-7).

Why Generic Substitution of 6-Fluoro-1H-benzimidazol-5-amine Dihydrochloride is Not Advisable


Direct substitution of 6-Fluoro-1H-benzimidazol-5-amine;dihydrochloride with its free base or non-fluorinated analogs is not recommended without rigorous validation. The dihydrochloride salt provides distinct advantages in aqueous solubility and stability compared to the neutral free base . Furthermore, the presence of the 6-fluoro substituent is known to profoundly influence biological activity, target engagement, and pharmacokinetic profiles when compared to non-fluorinated benzimidazoles, as demonstrated in multiple therapeutic programs [1]. Therefore, generic substitution carries a high risk of introducing variables in solubility, stability, and bioactivity that can compromise experimental reproducibility.

Quantitative Evidence Guide: 6-Fluoro-1H-benzimidazol-5-amine Dihydrochloride Differentiation


Enhanced Aqueous Solubility of 6-Fluoro-1H-benzimidazol-5-amine Dihydrochloride vs. Free Base

The dihydrochloride salt form (CAS 2309454-01-9) is specifically utilized to enhance the aqueous solubility of the 6-fluoro-1H-benzimidazol-5-amine scaffold . The free base (CAS 118134-21-7) is characterized by limited aqueous solubility, which can restrict its use in biological assays and formulation studies without the use of organic co-solvents . The salt form directly addresses this limitation by leveraging the protonation of the amine group to improve water solubility, thereby facilitating a broader range of experimental conditions.

Medicinal Chemistry Chemical Biology Formulation Development

Fluorobenzimidazole Scaffold Demonstrates Superior Pharmacokinetic Profile Over Non-Fluorinated Analogs

A comparative study on HCV NS5A inhibitors demonstrated that the incorporation of a fluorobenzimidazole scaffold, compared to non-fluorinated benzimidazole analogs, leads to significantly improved pharmacokinetic (PK) properties [1]. While this study does not test the exact compound (CAS 2309454-01-9), it provides strong class-level evidence that the 6-fluoro substitution, a key feature of the target compound, is a critical determinant for achieving favorable in vivo drug disposition and exposure.

Antiviral Drug Discovery Pharmacokinetics HCV NS5A Inhibitors

Fluorobenzimidazole Derivatives Exhibit Broad-Genotype Antiviral Potency and Activity Against Resistant Variants

Fluorobenzimidazole analogs, as a class, have been shown to possess broad-genotype in vitro activity against HCV genotypes 1-6 replicons and, crucially, maintain activity against HCV NS5A variants that are orders of magnitude less susceptible to first-generation NS5A inhibitors [1]. This demonstrates a potential for a higher barrier to resistance and broader therapeutic utility for this chemical series, a key differentiator for compounds within this structural class.

Antiviral Drug Discovery Virology Drug Resistance

Recommended Research and Industrial Applications for 6-Fluoro-1H-benzimidazol-5-amine Dihydrochloride


Medicinal Chemistry Lead Optimization as a Fluorinated Benzimidazole Scaffold

This compound serves as a versatile, pre-functionalized building block for medicinal chemistry campaigns, particularly in antiviral and kinase inhibitor programs. Its 6-fluoro substitution is a proven strategy for modulating potency and pharmacokinetics [1]. The dihydrochloride salt enhances handling and solubility for parallel synthesis and initial in vitro screening .

Development of Antiviral Agents Targeting HCV and Related Viruses

Given the established efficacy of fluorobenzimidazole scaffolds in HCV NS5A inhibitor programs [1], this compound is a logical starting point or key intermediate for designing next-generation antiviral agents. The class-level evidence of broad-genotype activity and a high barrier to resistance makes it a strategic choice for antiviral drug discovery.

Chemical Biology Tool Compound for Target Engagement Studies

The compound's structural features allow it to serve as a core for developing chemical probes. The 5-amino group is a convenient handle for further derivatization (e.g., biotinylation or fluorophore conjugation), while the 6-fluoro group can be utilized for 19F NMR-based binding assays, providing a direct method to study target engagement [1].

Procurement for Focused Compound Libraries

This compound is an ideal candidate for inclusion in focused chemical libraries targeting kinases, GPCRs, or antiviral targets. Its procurement ensures the library contains a fluorine-containing heterocycle, a feature highly valued in drug discovery for its ability to improve metabolic stability and target affinity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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